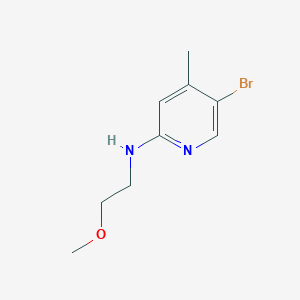
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Overview
Description
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Reactivity Studies
Amination of Thiophenecarboxaldehyde : A study by Zhang et al. (2000) investigated the amination of 5-bromo-2-thiophenecarboxaldehyde with bis(2-methoxyethyl)amine, demonstrating a method for synthesizing derivatives of thiophenecarboxaldehyde.
Synthesis of Pyridine Derivatives : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions involving 5-bromo-2-methylpyridin-3-amine, contributing to the development of chiral dopants for liquid crystals and exploring biological activities like anti-thrombolytic and biofilm inhibition.
Chemoselective Amination Studies : Research on the chemoselective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, was conducted by Ji et al. (2003), highlighting the efficiency and selectivity of these reactions.
Biological and Chemical Transformations
Role in Imine Hydrolysis : A study by Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into the mechanistic aspects of these reactions.
Investigation of Aminations : Research on the regioselectivity of ammonia reactions with bromo-derivatives, like 5-bromo-2,4-dichloro-6-methylpyrimidine, was conducted by Doulah et al. (2014), offering insights into the synthesis of substituted aminopyrimidines.
Synthesis of Functionalized Pyridines : The synthesis and functionalization of pyridine rings, involving reactions with 5-bromo-2-methoxy-6-methylpyridine, were explored by Gray et al. (1994), highlighting methods for introducing various electrophiles into the pyridine ring.
In Vivo Metabolism Studies : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites and suggesting metabolic pathways.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWFINPLYPGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


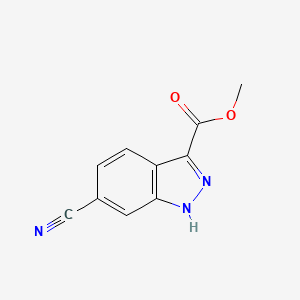
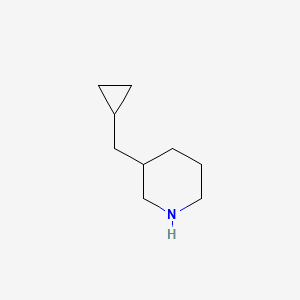
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
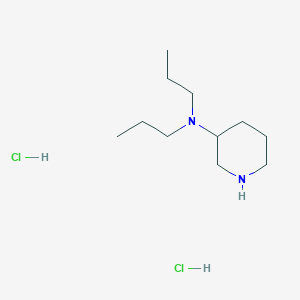
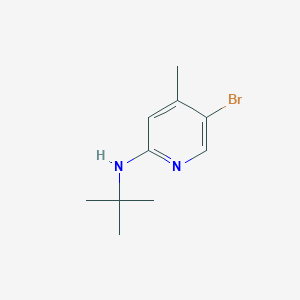
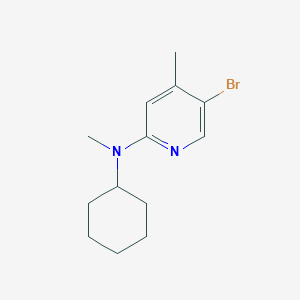
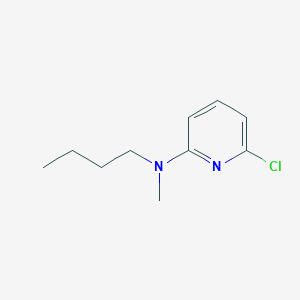

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
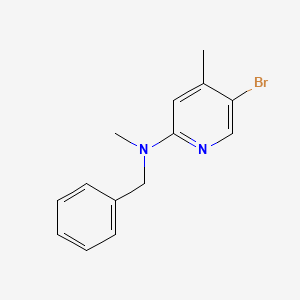
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

